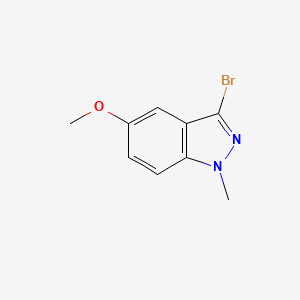

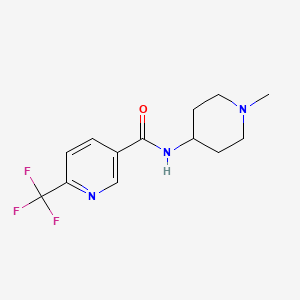

3-Bromo-5-methoxy-1-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-methoxy-1-methyl-1H-indazole is a chemical compound . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Bromo-5-methoxy-1-methyl-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-methoxy-1-methyl-1H-indazole are not explicitly mentioned in the search results .Scientific Research Applications

Photolytic Transformation and Synthetic Applications

Indazoles, including structures similar to 3-Bromo-5-methoxy-1-methyl-1H-indazole, undergo photolytic transformations when irradiated, leading to the formation of amino-benzaldehydes or acetophenones, which are crucial intermediates in synthetic organic chemistry. These transformations highlight the potential of indazoles in the synthesis of complex molecules (Georgarakis et al., 1971).

Regioselective Protection and Coupling Reactions

Indazole derivatives exhibit regioselective protection and amine coupling reactions, allowing for the synthesis of novel indazole-based compounds. This versatility demonstrates the compound's utility in developing new chemical entities with potential biological activities (Slade et al., 2009).

Inhibition of Nitric Oxide Synthase

Derivatives of 1H-indazole, such as 7-Methoxy-1H-indazole, have been investigated for their ability to inhibit nitric oxide synthase, an enzyme involved in various physiological and pathophysiological processes. This suggests potential therapeutic applications of indazole derivatives in conditions mediated by nitric oxide synthase (Sopková-de Oliveira Santos et al., 2002).

Anticancer Activity

Indazole derivatives have been explored for their anticancer properties, indicating the role of such compounds in developing novel anticancer therapies. This research underscores the importance of indazole-based compounds in medicinal chemistry and drug discovery efforts (Bekircan et al., 2008).

Corrosion Inhibition

Research on indazole derivatives, such as the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, demonstrates their efficacy as corrosion inhibitors, indicating their potential applications in protecting metals against corrosion. This highlights the chemical's utility beyond pharmacological contexts, extending to industrial applications (Bentiss et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to indazoles, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives, which are structurally similar to indazoles, bind with high affinity to multiple receptors . This binding can lead to various biological activities, making them useful in developing new therapeutic derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

These properties significantly impact the bioavailability of a compound .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.

properties

IUPAC Name |

3-bromo-5-methoxy-1-methylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-4-3-6(13-2)5-7(8)9(10)11-12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAACIBBQJSMZMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxy-1-methyl-1H-indazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R)-3-Aminopyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B2931906.png)

![N-cyclopropyl-6-{[4-({[4-(propionylamino)phenyl]sulfonyl}amino)phenyl]thio}nicotinamide](/img/structure/B2931907.png)

![3-(2-fluorophenyl)-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2931908.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2931911.png)

![N-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B2931912.png)

![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2931917.png)

![2-[1-(6-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2931922.png)

![2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2931925.png)